molecular formula C10H19NO2 B8308233 N-ethyl-1,4-dioxaspiro[4.5]decan-8-amine

N-ethyl-1,4-dioxaspiro[4.5]decan-8-amine

Cat. No. B8308233
M. Wt: 185.26 g/mol
InChI Key: PMNHUYFEGNBLIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08518969B2

Procedure details

1,4-dioxaspiro[4.5]decan-8-one (2 g, 12.8 mmol), and ethylamine (6.4 mL, 12.8 mmol), and sodium triacetoxyborohydride (8 g, 38 mmol) were taken in acetonitrile and stirred for 18 h at room temperature. The mixture concentrated under vacuum and the residue basified with NaHCO3, saturated with solid NaCl and extracted with EtOAc/iPrOH (4:1) four times. Organic layer separated, dried over Na2SO4 and evaporated to give the title compound.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
6.4 mL
Type
reactant
Reaction Step Two
Quantity
8 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[O:1]1[C:5]2([CH2:10][CH2:9][C:8](=O)[CH2:7][CH2:6]2)[O:4][CH2:3][CH2:2]1.[CH2:12]([NH2:14])[CH3:13].C(O[BH-](OC(=O)C)OC(=O)C)(=O)C.[Na+]>C(#N)C>[CH2:12]([NH:14][CH:8]1[CH2:9][CH2:10][C:5]2([O:4][CH2:3][CH2:2][O:1]2)[CH2:6][CH2:7]1)[CH3:13] |f:2.3|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
O1CCOC12CCC(CC2)=O
Step Two
Name
Quantity
6.4 mL
Type
reactant
Smiles
C(C)N
Step Three
Name
Quantity
8 g
Type
reactant
Smiles
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 18 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture concentrated under vacuum
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc/iPrOH (4:1) four times
CUSTOM
Type
CUSTOM
Details
Organic layer separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C(C)NC1CCC2(OCCO2)CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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